Fmoc-alpha-methyl-DL-glutamic acid
Description
Fmoc-alpha-methyl-DL-glutamic acid is an Fmoc protected derivative of glutamic acid . It belongs to the category of unusual amino acids and analogs of aspartic and glutamic acids . Its molecular weight is 383.4 and its molecular formula is C21H21NO6 .
Synthesis Analysis
Fmoc-alpha-methyl-DL-glutamic acid is used in peptide synthesis . Stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids including unprotected serine and glutamic acid, in the presence of triethylamine at 20˚C to afford Fmoc-, Boc-, and Alloc-protected amino acids in very good yields free of dipeptide and tripeptide impurities .Molecular Structure Analysis
The molecular structure of Fmoc-alpha-methyl-DL-glutamic acid is represented by the canonical SMILES string: CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1c2ccccc2-c3c1cccc3 .Chemical Reactions Analysis
Fmoc-alpha-methyl-DL-glutamic acid is an Fmoc protected derivative of glutamic acid . The Fmoc group is a base-labile protecting group, which can be removed under mildly basic conditions .Physical And Chemical Properties Analysis
Fmoc-alpha-methyl-DL-glutamic acid has a molecular weight of 383.4 and a molecular formula of C21H21NO6 . It has a LogP value of 3.4376 and a Polar Surface Area (PSA) of 116.42 . It is recommended to be stored at 4 ℃ .Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGKHGDLMQZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-DL-glutamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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